

"conformational analysis of the tetrafluoromorpholine ring"

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Compound of Interest

Compound Name: 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine

CAS No.: 65472-15-3

Cat. No.: B3277130

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Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, widely used to modulate solubility and pharmacokinetic profiles. However, its metabolic susceptibility to oxidative attack (particularly at the

-carbon relative to the ether oxygen) often necessitates structural hardening. Tetrafluorination of the morpholine ring—specifically the 2,2,6,6-tetrafluoromorpholine isomer—emerges as a critical strategy to block metabolic hot spots while profoundly altering the ring's electronic and conformational landscape.

This guide provides an in-depth analysis of the conformational dynamics of tetrafluoromorpholine. It contrasts the stable, commercially relevant 2,2,6,6-isomer with the synthetically challenging 3,3,5,5-isomer, detailing the stereoelectronic effects (anomeric and gauche interactions) that dictate their 3D geometry. We provide self-validating protocols for their analysis using Variable Temperature (VT) NMR and Density Functional Theory (DFT).

Structural Landscape & Isomer Stability[1]

Before engaging in conformational analysis, it is critical to distinguish between the two primary regioisomers of tetrafluoromorpholine, as their chemical stability differs fundamentally.

Isomer	Structure	Stability Profile	Key Utility
2,2,6,6-Tetrafluoromorpholine	Fluorines at C2/C6 (to Oxygen, to Nitrogen).	High. Stable to hydrolysis.	Metabolic blocking of CYP450 oxidation sites; lipophilicity modulation.
3,3,5,5-Tetrafluoromorpholine	Fluorines at C3/C5 (to Nitrogen, to Oxygen).[1]	Low/Unstable. Prone to HF elimination and hydrolysis (hemiaminal-like instability).	Theoretical interest for pKa lowering; requires N-acylation or strong EWG for stability.

Note: This guide focuses primarily on the 2,2,6,6-tetrafluoromorpholine ring (CAS: 65502-95-6) due to its relevance as a stable drug building block.

Theoretical Framework: Stereoelectronic Effects

The conformation of 2,2,6,6-tetrafluoromorpholine is governed by the interplay between steric bulk and two dominant stereoelectronic forces: the Anomeric Effect and the Dipole Repulsion.

The Anomeric Effect (O–C–F Interaction)

In the 2,2,6,6-isomer, the fluorine atoms are attached to carbons adjacent to the ether oxygen.

- Mechanism: The lone pair () of the ring oxygen donates electron density into the antibonding orbital () of the C–F bond ().

- **Conformational Consequence:** This interaction is maximized when the C–F bond is axial (antiperiplanar to the lone pair).
- **The "Locked" Chair:** Since each carbon (C2 and C6) bears two fluorines (gem-difluoro), one fluorine is necessarily axial and the other equatorial. This creates a "balanced" chair conformation where the anomeric stabilization is always present, regardless of ring flipping.

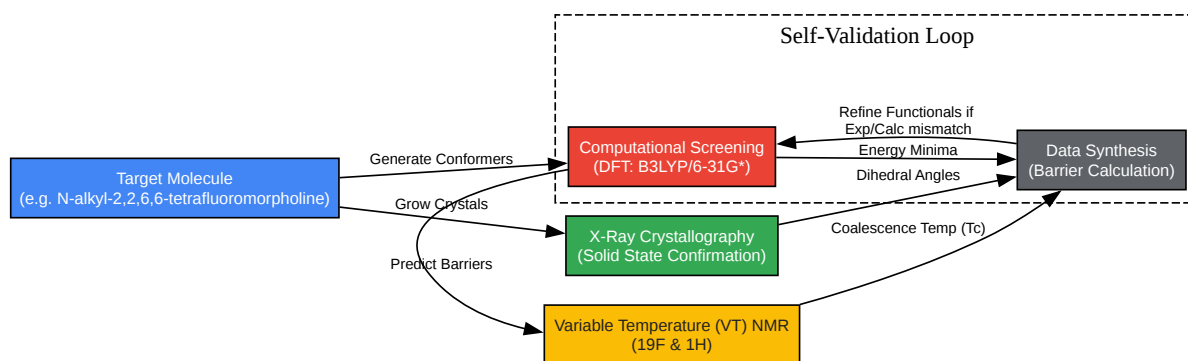
Dipole Minimization

The C–F bond is highly polar. In a gem-difluoro motif, the dipoles are substantial.

- **Ring Flattening:** To minimize the repulsion between the axial C–F dipoles and the lone pairs of the heteroatoms, the chair conformation may undergo slight flattening compared to cyclohexane.
- **Nitrogen Pyramidalization:** The electron-withdrawing nature of the -fluorines (inductive effect) reduces the electron density on the nitrogen, lowering its basicity (pKa 4.0–5.5 vs. 8.3 for morpholine) and potentially flattening the nitrogen pyramid.

Conformational Analysis Workflow

The following diagram outlines the self-validating workflow for determining the conformational energy landscape of a fluorinated morpholine derivative.



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Figure 1: Integrated workflow for conformational analysis combining in silico and wet-lab techniques.

Detailed Experimental Protocols

Protocol A: Variable Temperature (VT) NMR Analysis

To determine the ring inversion barrier (

), we exploit the magnetic non-equivalence of the axial and equatorial fluorines in the "frozen" chair conformation.

Prerequisites:

- Compound: >10 mg of 2,2,6,6-tetrafluoromorpholine derivative.
- Solvent: CD₂Cl₂ (freons may be needed for very low temperatures).
- Instrument: 500 MHz NMR or higher (essential for resolving 19F-19F couplings).

Step-by-Step Methodology:

- Room Temperature Acquisition: Acquire a standard ¹⁹F{¹H} spectrum.

- Observation: You will likely see a broad singlet or a simplified pattern if the ring flip is fast on the NMR timescale.
- Cooling Phase: Lower the temperature in 10 K increments (e.g., 298 K
180 K).
- Coalescence Detection: Identify the temperature () where the fluorine signal splits into two distinct AB systems (representing and).
 - Note: In 2,2,6,6-tetrafluoromorpholine, you observe two distinct geminal pairs.
- Low-Temperature Limit: At the slow exchange limit (e.g., 180 K), measure the chemical shift difference (in Hz) between the axial and equatorial fluorines.
- Calculation: Apply the Eyring equation approximation for coalescence:
 - Result: Typical barriers for morpholines are ~10 kcal/mol. Tetrafluorination often increases this barrier due to the steric bulk of fluorine (van der Waals radius 1.47 Å) passing each other during the ring flip.

Protocol B: Computational Modeling (DFT)

Experimental data must be backed by electronic structure calculations to understand the cause of the preference.

Input Parameters (Gaussian/ORCA):

- Method: DFT (B3LYP-D3BJ or B97X-D).
- Basis Set: 6-311+G(d,p) (Diffuse functions are critical for fluorine lone pairs).

- Solvation: IEFPCM (Dichloromethane) to match NMR conditions.

Workflow:

- Conformer Generation: Generate starting geometries for Chair-Axial, Chair-Equatorial (N-substituent), and Twist-Boat forms.
- Optimization: Optimize geometry and calculate vibrational frequencies (ensure no imaginary frequencies for minima).
- Transition State Search: Use the QST3 method to find the transition state for ring inversion (usually a half-chair or boat).
- NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the interaction energy (typically 2–5 kcal/mol per interaction).

Data Interpretation & Reference Values

When analyzing your data, compare against these standard benchmarks for 2,2,6,6-tetrafluoromorpholine derivatives:

Parameter	Typical Value	Interpretation
(Geminal)	230 – 260 Hz	Characteristic of gem-difluoro groups in 6-membered rings.
(Vicinal)	5 – 25 Hz	Highly dependent on dihedral angle (Karplus relationship). is large; is small.
Ring Inversion Barrier	10 – 12 kcal/mol	Higher than parent morpholine (~9 kcal/mol) due to steric/dipole friction.
Amine pKa	4.5 – 5.5	Significantly reduced from morpholine (8.3) due to -fluorine induction.

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